molecular formula C8H6N2O B561377 4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) CAS No. 105402-58-2

4,7-(Iminomethano)furo[3,2-c]pyridine(9CI)

Cat. No.: B561377
CAS No.: 105402-58-2
M. Wt: 146.149
InChI Key: AKDCGPOVSCJBOP-UHFFFAOYSA-N
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Description

4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) is a fused heterocyclic compound featuring a furopyridine core modified by an iminomethano bridge. This structure combines a furan ring fused to a pyridine moiety, with the iminomethano group introducing additional nitrogen functionality. The compound belongs to a broader class of furo[3,2-c]pyridine derivatives, which are recognized for their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties .

Synthetic routes for related furo[3,2-c]pyridine derivatives often involve cyclization reactions, such as the Perkin reaction for generating 3-(furan-2-yl)propenoic acid intermediates or Pictet–Spengler reactions for tetrahydrofuro[3,2-c]pyridines . Structural characterization typically employs NMR spectroscopy and X-ray crystallography, revealing key bond lengths and coordination geometries in metal complexes .

Properties

IUPAC Name

3-oxa-8,11-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-11-7-5-3-9-8(6(1)7)10-4-5/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDCGPOVSCJBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N1)C3=C2OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) typically involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction proceeds under mild conditions and yields the desired tricyclic compound.

Industrial Production Methods

While specific industrial production methods for 4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Thieno[3,2-c]pyridine Derivatives

  • Structure : Replaces the furan oxygen with sulfur, forming a thiophene ring fused to pyridine.
  • Pharmacological Activity : Exhibits antipsychotic properties via α1/α2 receptor affinity, similar to furo[3,2-c]pyridines, but with enhanced metabolic stability due to sulfur’s lipophilicity .

4,7-Methano-2H-[1,2,5]thiadiazolo[2,3-a]pyridine(9CI)

  • Structure: Incorporates a thiadiazole ring instead of the iminomethano bridge, with molecular formula C₇H₆N₂S .

Furo[3,2-c]coumarins

  • Structure : Furopyridine fused with a coumarin moiety, e.g., 2,3-disubstituted furo[3,2-c]coumarins (199).
  • Synthesis : Utilizes CuBr₂-catalyzed intramolecular decarboxylation, yielding compounds with dual fluorescence and antimicrobial activity .

Physicochemical Properties

  • Solubility: The iminomethano group in 4,7-(Iminomethano)furo[3,2-c]pyridine enhances hydrogen-bonding capacity versus the hydrophobic thieno derivatives, improving aqueous solubility .
  • Thermal Stability : Furo[3,2-c]pyridine derivatives generally exhibit melting points >200°C, while tetrahydro analogues (e.g., from Pictet–Spengler reactions) are more volatile due to reduced aromaticity .

Biological Activity

4,7-(Iminomethano)furo[3,2-c]pyridine (9CI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties. This article aims to provide an in-depth exploration of the biological activity associated with 4,7-(Iminomethano)furo[3,2-c]pyridine, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4,7-(Iminomethano)furo[3,2-c]pyridine can be represented as follows:

  • Molecular Formula : C₉H₈N₂O
  • CAS Number : 105402-58-2

This compound features a furo-pyridine scaffold that contributes to its unique biological properties.

Kinase Inhibition

Recent studies have identified the furo[3,2-b]pyridine core as a promising scaffold for developing selective inhibitors targeting various kinases. These inhibitors can modulate critical signaling pathways involved in cell proliferation and survival. In particular, compounds derived from this scaffold have shown potent inhibitory effects on cdc-like kinases (CLKs), which are implicated in several cancers and neurodegenerative diseases. For instance, optimized derivatives demonstrated sub-micromolar activity against CLKs and effective modulation of the Hedgehog signaling pathway, which is crucial for embryonic development and tumorigenesis .

Anti-inflammatory Activity

The biological activity of 4,7-(Iminomethano)furo[3,2-c]pyridine has also been investigated concerning its anti-inflammatory properties. Compounds with similar furo-pyridine structures have exhibited significant inhibition of the nuclear factor-kappa B (NF-κB) pathway in various cellular models. For example, specific derivatives showed IC50 values ranging from 1.64 µM to 9.05 µM against LPS-induced NF-κB activation without affecting cell viability . This suggests that such compounds could serve as potential anti-inflammatory agents.

Case Study 1: Kinase Inhibition Profile

A study focused on synthesizing a series of furo[3,2-b]pyridine derivatives revealed their effectiveness as CLK inhibitors. The research included a comprehensive profiling of these compounds against various kinases, demonstrating that certain modifications to the furo-pyridine structure significantly enhanced selectivity and potency. The most promising candidates achieved IC50 values below 100 nM against specific kinase targets .

Case Study 2: Anti-inflammatory Effects

In another investigation assessing the anti-inflammatory potential of related compounds, researchers treated HEK293 cells with LPS in the presence of synthesized furo-pyridine derivatives. The results indicated that several compounds effectively suppressed cytokine production (e.g., TNF-α and IL-6), reinforcing their therapeutic promise in treating inflammatory diseases .

Summary of Biological Activities

Biological Activity Mechanism IC50 Values References
Kinase InhibitionCLK inhibition<100 nM
Anti-inflammatoryNF-κB pathway inhibition1.64 - 9.05 µM

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